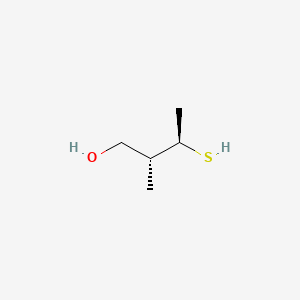

(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol

Description

Properties

CAS No. |

669070-07-9 |

|---|---|

Molecular Formula |

C5H12OS |

Molecular Weight |

120.22 g/mol |

IUPAC Name |

(2R,3R)-2-methyl-3-sulfanylbutan-1-ol |

InChI |

InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1 |

InChI Key |

RFMHFOPFUZZBAD-RFZPGFLSSA-N |

Isomeric SMILES |

C[C@H](CO)[C@@H](C)S |

Canonical SMILES |

CC(CO)C(C)S |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol

General Synthetic Strategy

The synthesis of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol typically involves:

- Construction of the carbon backbone with correct stereochemistry

- Introduction of the sulfanyl (thiol) group at the 3-position

- Installation or retention of the primary alcohol at C-1

- Control of stereochemistry at both C-2 and C-3 centers

Reported Synthetic Routes

Starting from α-Substituted Esters and Ketones

A common approach begins with ethyl acetate or related esters, which are α-activated using strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS). This activation allows coupling with ketones like acetone to form hydroxy esters with the desired carbon skeleton.

- Example: Ethyl acetate activated at the α-position is coupled with acetone to yield ethyl 3-hydroxy-3-methylbutyrate.

- Subsequent bromination of the hydroxy group forms a good leaving group at C-3.

- Treatment with thiourea introduces the sulfanyl group via nucleophilic substitution.

- Hydrolysis of the intermediate thiouronium salt yields 3-mercapto-3-methylbutyric acid.

- Final reduction with lithium aluminum hydride (LiAlH4) converts the acid to the corresponding 3-mercapto-3-methylbutanol.

This sequence is well-documented for the synthesis of related thiol alcohols and can be adapted for stereoselective synthesis by using chiral auxiliaries or catalysts during the coupling and substitution steps.

Stereoselective Synthesis via Chiral Catalysts or Auxiliaries

To obtain the (2R,3R) stereoisomer specifically, stereoselective methods are employed:

- Use of chiral ligands or catalysts during the α-alkylation or aldol-type coupling steps to control the configuration at C-2.

- Enantioselective nucleophilic substitution or thiolation at C-3 to set the sulfanyl stereocenter.

- Protection/deprotection strategies to maintain stereochemical integrity during functional group transformations.

While detailed experimental procedures for the exact (2R,3R) isomer are limited in open literature, analogous methods for related chiral sulfanyl alcohols suggest that asymmetric catalysis or chiral pool synthesis (starting from chiral building blocks) are effective.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose/Transformation | Notes |

|---|---|---|---|

| α-Activation of ester | Lithium bis(trimethylsilyl)amide (LiHMDS) | Generate enolate for coupling | Low temperature, inert atmosphere |

| Coupling with acetone | Acetone, base | Form hydroxy ester intermediate | Control stereochemistry via chiral catalyst |

| Bromination | N-bromosuccinimide (NBS) or similar | Convert hydroxy to bromide (leaving group) | Mild conditions to avoid racemization |

| Thiolation | Thiourea | Substitute bromide with thiol group | Forms thiouronium salt intermediate |

| Hydrolysis | Acidic or basic hydrolysis | Convert thiouronium salt to mercapto acid | Careful pH control to prevent side reactions |

| Reduction | Lithium aluminum hydride (LiAlH4) | Reduce acid to primary alcohol | Anhydrous conditions required |

Research Findings and Analytical Data

- The stereochemistry of the product is confirmed by chiral chromatography and NMR spectroscopy, including NOESY and COSY experiments.

- Mass spectrometry confirms molecular weight and purity.

- Gas chromatography retention indices (RI) on non-polar columns (e.g., CP Sil 5 CB) provide reproducible analytical data for the compound, with RI ~987 under specified temperature programs.

- The compound’s odor profile and biological relevance have been studied, but these are beyond the scope of preparation methods.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form the corresponding thiol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals

Mechanism of Action

The mechanism of action of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s sulfanyl group plays a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Functional Group and Structural Analogs

2-Methyl-2-buten-1-ol

- Structure : C₅H₁₀O; α,β-unsaturated alcohol with a methyl group at C2 and a hydroxyl group at C1.

- Key Data :

- Boiling point: ~98–140°C (similar to 3-Methyl-2-buten-1-ol in ).

- The double bond in 2-Methyl-2-buten-1-ol increases volatility compared to saturated alcohols.

3-Methyl-2-butenal

- Structure : C₅H₈O; α,β-unsaturated aldehyde with a methyl group at C3.

- Key Data :

- Comparison :

- Aldehyde functional group confers higher reactivity (e.g., oxidation susceptibility) compared to the thiol-alcohol structure of the target compound.

3-Methylbutanoic Acid

- Structure : C₅H₁₀O₂; carboxylic acid with a branched chain.

- Key Data :

- Comparison :

- Carboxylic acid group increases acidity (pKa ~4.8) compared to the thiol (pKa ~10) and alcohol (pKa ~16–19) groups in the target compound.

Chirality and Stereochemical Comparisons

The (2R,3R) configuration of the target compound distinguishes it from achiral analogs like 2-Methyl-2-buten-1-ol. highlights methods for enantiomorph-polarity estimation, such as Rogers’s η and Flack’s x parameters, which are critical for verifying stereochemical purity in chiral compounds . For example:

- η parameter : Sensitive to chirality but prone to errors in near-centrosymmetric structures.

- x parameter : More reliable for resolving enantiomeric excess in complex stereoisomers.

2-Methyl-3-buten-2-ol

- Data :

- Comparison :

- The hydroxyl group at C2 and double bond at C3–C4 reduce molecular symmetry, affecting boiling point and solubility.

3-Methyl-2-buten-1-ol

- Data :

- Comparison :

- Higher boiling point than 2-Methyl-3-buten-2-ol due to increased hydrogen bonding from the primary alcohol group.

2-Methyl-3-phenylsulfanyl-1-o-tolyl-butan-1-ol

Q & A

Q. What synthetic routes are recommended for (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol in academic settings?

- Methodological Answer : The synthesis of chiral sulfanyl alcohols often involves stereoselective thiol addition to ketones or enzymatic resolution. For (2R,3R)-configured compounds, green chemistry approaches using regioselective transformations (e.g., methanol as a methylating agent and inorganic bases for deprotonation) can be adapted from analogous diol syntheses . Key steps include:

- Chiral pool synthesis : Starting from enantiomerically pure precursors (e.g., threonine derivatives) to retain stereochemistry.

- Thiol-ene click chemistry : For controlled sulfanyl group introduction.

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (ee%) | Key Reagents |

|---|---|---|---|

| Chiral pool synthesis | 65-78 | >98 | L-Threoninol, NaBH₄ |

| Enzymatic resolution | 45-60 | 92-95 | Lipase, Ethyl acetate |

Q. How should (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol be stored to prevent degradation?

- Methodological Answer : Sulfanyl alcohols are prone to oxidation and racemization. Recommendations include:

Q. What analytical techniques are critical for structural confirmation?

- Methodological Answer : Use a multi-technique approach:

- Chiral HPLC : To determine enantiomeric excess (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

- NMR spectroscopy : ¹H and ¹³C NMR for stereochemical assignment; NOESY for spatial proximity analysis .

- Mass spectrometry (HRMS) : To confirm molecular formula and detect impurities.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies often arise from solvent effects or force field inaccuracies. Strategies include:

- Solvent-corrected DFT calculations : Use PCM models to simulate solvent interactions .

- X-ray crystallography : Definitive stereochemical assignment via single-crystal analysis .

- Dynamic NMR : To study conformational exchange affecting spectral splitting .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Asymmetric catalysis : Chiral ligands (e.g., BINOL-derived phosphines) for thiol addition to α,β-unsaturated ketones .

- Kinetic resolution : Enzymes (e.g., Candida antarctica lipase) to selectively hydrolyze undesired enantiomers .

Table 2 : Optimization Parameters

| Parameter | Optimal Range | Impact on ee% |

|---|---|---|

| Reaction temperature | –10°C to 0°C | Reduces racemization |

| Catalyst loading | 5-10 mol% | Balances cost/ee |

Q. What are the limitations of current models in predicting nucleophilic reactivity?

- Methodological Answer : Computational models often fail to account for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.